molecular formula C8H6FIO2 B14031324 2-Fluoro-4-iodo-3-methoxybenzaldehyde

2-Fluoro-4-iodo-3-methoxybenzaldehyde

Cat. No.: B14031324
M. Wt: 280.03 g/mol
InChI Key: WEVXBQWFGGJJIF-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-methoxybenzaldehyde typically involves the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves starting with a precursor such as 4-bromo-3-fluoroanisole.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluoro-4-iodo-3-methoxybenzoic acid.

    Reduction: 2-Fluoro-4-iodo-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-iodo-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-3-methoxybenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    2-Fluoro-3-methoxybenzaldehyde: Lacks the iodine atom, similar to 2-Fluoro-4-methoxybenzaldehyde.

Uniqueness

2-Fluoro-4-iodo-3-methoxybenzaldehyde is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-fluoro-4-iodo-3-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-8-6(10)3-2-5(4-11)7(8)9/h2-4H,1H3

InChI Key

WEVXBQWFGGJJIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)I

Origin of Product

United States

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